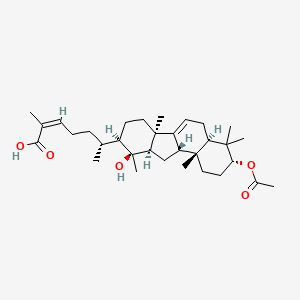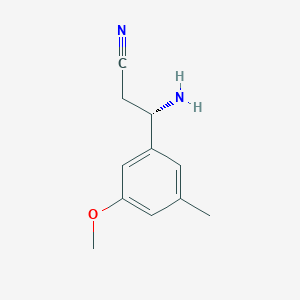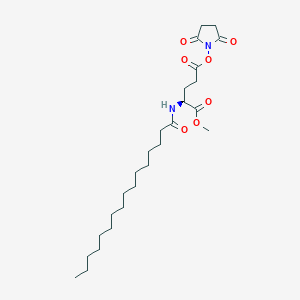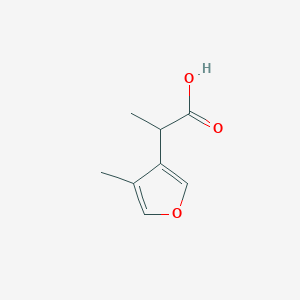
tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a piperidine ring, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
Uniqueness
tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and its piperidine ring structure. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications. Compared to similar compounds, it may offer advantages in terms of selectivity, reactivity, and ease of synthesis.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-9,13H2,1-4H3 |
InChI-Schlüssel |
UCDITJRJTQLEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
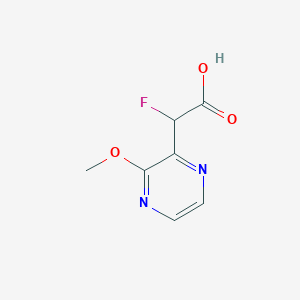
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
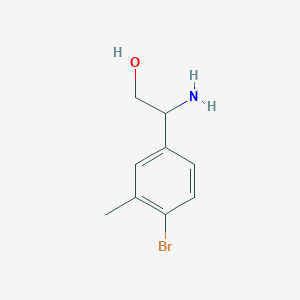
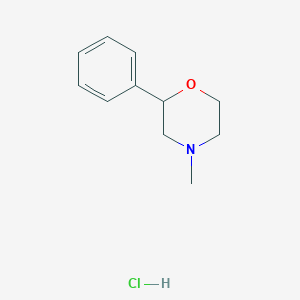
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
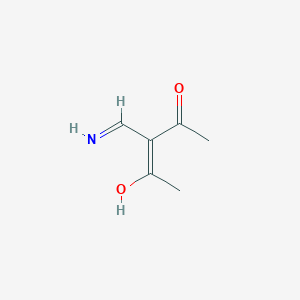

![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
